molecular formula C7H13NO2 B2787134 N-(2-hydroxycyclobutyl)-N-methylacetamide CAS No. 2200396-34-3

N-(2-hydroxycyclobutyl)-N-methylacetamide

Cat. No.: B2787134
CAS No.: 2200396-34-3
M. Wt: 143.186
InChI Key: UTDAHLNIBSVQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxycyclobutyl)-N-methylacetamide (CAS 2200396-34-3) is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.18 g/mol . It serves as a sophisticated model compound for investigating the interplay between a strained carbocyclic ring and a decorated amide functionality . The compound integrates a rigid, puckered cyclobutane scaffold, which is a four-membered carbocyclic ring known for its inherent ring strain and unique three-dimensional geometry . This strain makes cyclobutane derivatives valuable synthetic intermediates for ring-opening, ring-contraction, and ring-expansion reactions, facilitating the creation of more complex molecular systems . In medicinal chemistry, the cyclobutane motif is increasingly employed as a scaffold to introduce conformational restriction, which can lead to improved metabolic stability, enhanced binding affinity to biological targets, and reduced molecular planarity in drug candidates . The amide functional group in its structure is one of the most fundamental and stable motifs in chemistry and biology, responsible for defining conformation through its planar nature and enabling key intermolecular interactions such as hydrogen bonding . The presence of a hydroxyl group on the cyclobutane ring introduces a stereocenter, allowing for the study of stereoisomers and their effect on the molecule's physical and biological properties . The proximity of the hydroxyl and amide groups also creates the potential for intramolecular hydrogen bonding, which can be a key subject of conformational analysis . This compound is exclusively for research use and is not intended for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxycyclobutyl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(9)8(2)6-3-4-7(6)10/h6-7,10H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDAHLNIBSVQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N 2 Hydroxycyclobutyl N Methylacetamide

Retrosynthetic Analysis of the N-(2-hydroxycyclobutyl)-N-methylacetamide Scaffold

A retrosynthetic analysis of this compound allows for the logical disconnection of the molecule into simpler, readily available starting materials. This process is fundamental in designing an efficient and stereocontrolled synthesis.

Key Disconnections and Precursor Identification

The primary disconnection points in this compound are the C-N amide bond and the C-C bonds of the cyclobutane (B1203170) ring.

Amide Bond Disconnection: A straightforward disconnection of the amide bond leads to 2-hydroxycyclobutanamine and acetyl chloride (or acetic anhydride), with subsequent N-methylation. Alternatively, N-methyl-2-hydroxycyclobutanamine and an acetylating agent can be envisioned as the immediate precursors. This approach simplifies the synthesis to the formation of the key 2-hydroxycyclobutanamine intermediate.

Cyclobutane Ring Disconnection ([2+2] Cycloaddition): A powerful strategy for constructing the cyclobutane ring is through a [2+2] cycloaddition reaction. This disconnection breaks the ring into two olefinic precursors. For the synthesis of a 2-hydroxycyclobutane moiety, a vinyl ether and an alkene bearing the nitrogen functionality (or a precursor) can be considered. For example, the cycloaddition of a vinyl ether with an N-vinylacetamide derivative could directly generate a protected form of the target scaffold. Photocatalytic [2+2] cycloadditions have emerged as a mild and efficient method for such transformations. acs.orgnih.gov

Intramolecular Cyclization (Norrish-Yang Reaction): An alternative disconnection involves an intramolecular cyclization. For instance, an α-amido ketone could undergo a Norrish-Yang photocyclization to form the 2-aminocyclobutanol core. nih.govacs.org This disconnection points to a linear precursor with the nitrogen and a carbonyl group positioned to facilitate the ring formation upon photochemical activation.

Based on these disconnections, the following key precursors can be identified:

Precursor TypeSpecific Examples
Olefins for [2+2] cycloadditionVinyl acetate (B1210297), N-vinyl-N-methylacetamide, styrenes
α-Amido ketones for photocyclizationN-acyl-α-amino alkylaryl ketones
Functionalized cyclobutanones2-hydroxycyclobutanone, 2-aminocyclobutanone

Strategic Considerations for Stereocontrol

The primary challenge in the synthesis of this compound lies in controlling the stereochemistry at the C1 and C2 positions of the cyclobutane ring. Both relative (cis/trans) and absolute stereochemistry must be addressed.

Relative Stereochemistry: The stereochemical outcome of [2+2] cycloadditions can be influenced by the reaction mechanism (concerted or stepwise) and the nature of the reactants and catalysts. nih.gov For instance, the diastereoselectivity of the Yang cyclization to form 2-aminocyclobutanols is influenced by hydrogen bonding and the conformational preferences of the intermediate biradicals. nih.govacs.org

Absolute Stereochemistry: To achieve an enantiomerically pure product, asymmetric synthesis strategies are required. These include the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. Enantioselective [2+2] cycloadditions, often mediated by chiral catalysts, are a prominent approach. mdpi.com Chiral auxiliaries attached to one of the olefinic precursors can direct the stereochemical course of the cycloaddition.

Development of Stereoselective Synthetic Routes

Building upon the retrosynthetic analysis, several stereoselective synthetic routes have been developed for the construction of functionalized cyclobutanes, which can be adapted for the synthesis of this compound.

Asymmetric Construction of the 2-Hydroxycyclobutane Moiety

The asymmetric synthesis of the 2-hydroxycyclobutane core is the cornerstone of an enantioselective synthesis of the target molecule.

Visible-light mediated photocatalytic [2+2] cycloadditions have gained significant attention due to their mild reaction conditions and high efficiency. acs.orgnih.gov This method allows for the direct formation of cyclobutane rings from two alkene precursors.

In the context of synthesizing the 2-hydroxycyclobutane moiety, a photocatalytic [2+2] cycloaddition between a vinyl ether (as a precursor to the hydroxyl group) and a suitable alkene bearing the nitrogen functionality can be envisioned. The use of a chiral photocatalyst or a chiral ligand can induce enantioselectivity in the cycloaddition.

Table 1: Examples of Photocatalytic [2+2] Cycloadditions for Cyclobutane Synthesis

Olefin 1Olefin 2PhotocatalystYield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.) (%)Reference
Dehydroamino acidStyrene[Ir(dFCF3ppy)2(dtbpy)]PF6High-- acs.org
Electron-deficient styrenesElectron-deficient styrenes4CzIPN (organic photocatalyst)Good to excellent-- nih.gov

These examples demonstrate the feasibility of photocatalytic [2+2] cycloadditions for constructing substituted cyclobutane rings. Adapting these methods to include a vinyl ether and an N-vinylacetamide derivative in the presence of a chiral catalyst could provide a direct route to an enantioenriched precursor of this compound.

An alternative and well-established strategy for stereocontrol is the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.

In the synthesis of the 2-hydroxycyclobutane moiety, a chiral auxiliary can be attached to one of the alkene precursors in a [2+2] cycloaddition. The steric hindrance and electronic properties of the auxiliary guide the approach of the other alkene, leading to a diastereoselective cycloaddition. Subsequent removal of the auxiliary reveals the enantioenriched cyclobutane product.

For example, a chiral auxiliary can be attached to an acrylate (B77674) derivative, which then undergoes a [2+2] cycloaddition with a vinyl ether. The resulting cyclobutane ester can then be converted to the desired 2-hydroxycyclobutane derivative. The choice of the chiral auxiliary is critical for achieving high diastereoselectivity.

Table 2: Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of ReactionAchieved Selectivity
Evans' oxazolidinonesAldol (B89426), alkylation, cycloadditionHigh diastereoselectivity
Oppolzer's sultamsConjugate addition, cycloadditionHigh diastereoselectivity
(1S,2R)-1-Amino-2-indanolCyclobutanone (B123998) ring expansionUp to 88:12 dr

The use of chiral auxiliaries provides a robust and often predictable method for controlling stereochemistry in the synthesis of complex molecules like this compound.

Organocatalytic and Metal-Catalyzed Asymmetric Transformations (e.g., Pd(II)-catalyzed C-H activation)

The construction of the chiral 2-hydroxycyclobutyl motif is a significant challenge in the synthesis of this compound. Both organocatalysis and metal-catalyzed reactions have emerged as powerful tools for establishing the required stereochemistry with high enantioselectivity. beilstein-journals.org

Organocatalysis offers a metal-free approach to asymmetric synthesis. beilstein-journals.org Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can be employed to catalyze the asymmetric aldol reaction or related transformations that form the cyclobutane ring. For instance, a chiral Brønsted acid can activate an imine for a formal cycloaddition with a bicyclo[1.1.0]butane precursor, establishing a chiral environment that dictates the stereochemical outcome of the ring-opening and functionalization. nih.gov This approach can generate chiral azabicyclo[2.1.1]hexanes, which can serve as precursors to the desired cyclobutane structure. nih.gov The development of novel catalysts, such as confined imidodiphosphorimidates (IDPi), has shown high enantioselectivity (up to 99:1 er) in such cycloadditions. nih.gov

Metal-catalyzed transformations , particularly those involving transition metals like palladium and rhodium, provide highly efficient routes to functionalized cyclobutanes. nih.gov Palladium(II)-catalyzed C-H activation is a powerful strategy for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalized substrates. researchgate.net In the context of synthesizing this compound precursors, a directing group can be used to guide the Pd(II) catalyst to a specific C-H bond on the cyclobutane ring, enabling its stereoselective functionalization. While the majority of these reactions require specific directing groups, recent advancements are moving towards the functionalization of native substrates. researchgate.net

Rhodium(II) catalysts have also demonstrated remarkable regio- and stereoselectivity in the C-H functionalization of cyclobutanes through carbene insertion reactions. nih.gov By carefully selecting the chiral ligands on the rhodium catalyst, it is possible to control which C-H bond is functionalized, providing access to either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov This catalyst-controlled approach allows for divergent synthesis, creating different isomers from a common starting material simply by changing the catalyst. nih.gov

The table below summarizes a comparative overview of these asymmetric methodologies.

MethodologyCatalyst ExampleKey FeaturesPotential Application for this compound
Organocatalysis Chiral Imidodiphosphorimidate (IDPi)Metal-free, high enantioselectivity, mild reaction conditions. nih.govAsymmetric formation of the cyclobutane ring via cycloaddition.
Pd(II)-Catalyzed C-H Activation Pd(OAc)₂ with a chiral ligandHigh regioselectivity guided by directing groups, potential for direct functionalization of C(sp³)−H bonds. researchgate.netnih.govStereoselective introduction of the hydroxyl or amino group on the cyclobutane precursor.
Rh(II)-Catalyzed C-H Functionalization Rh₂(S-TCPTAD)₄Catalyst-controlled regioselectivity (C1 vs. C3), access to different isomers from a common precursor. nih.govRegiodivergent synthesis of functionalized cyclobutane intermediates.

Diastereoselective Formation of Amide Linkages

Once the chiral 2-aminocyclobutanol core is established, the subsequent formation of the N-methylacetamide group must proceed with diastereoselectivity to ensure the desired relative stereochemistry between the substituents on the ring and the newly formed amide. The formation of amide bonds is a cornerstone of organic synthesis, with numerous methods available. researcher.life However, for a complex substrate like a substituted cyclobutanolamine, the choice of coupling reagent and reaction conditions is critical to avoid side reactions and control stereochemistry.

Enzymatic catalysis presents a highly selective method for amide bond formation. nih.gov Lipases, cutinases, or engineered enzymes can catalyze the acylation of the N-methylamino group with high specificity, often under mild, aqueous conditions. nih.gov These biocatalysts create a chiral pocket that can distinguish between different diastereomeric transition states, leading to a high diastereomeric excess in the product. nih.gov

More traditional chemical methods rely on the use of coupling reagents. The choice of reagent can influence the stereochemical outcome. For instance, using a uronium salt like COMU ((1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate) in the presence of a non-nucleophilic base like 2,6-lutidine can facilitate amide bond formation under mild conditions that preserve the stereochemical integrity of the chiral centers. nih.gov The diastereoselectivity of such reactions can be influenced by steric hindrance, where the existing substituents on the cyclobutane ring direct the approach of the acylating agent.

A diastereoselective approach could also involve the Michael addition of an N-heterocyclic nucleophile to a cyclobutene (B1205218) precursor, which has been shown to proceed with high diastereoselectivity (>95:5 dr) in the presence of a base like DBU. researchgate.net This strategy could be adapted to install the nitrogen functionality with the desired stereochemistry prior to acylation.

Chemo- and Regioselective Functionalization of the Cyclobutane Ring

Further modification of the this compound molecule may be necessary to explore structure-activity relationships or to introduce other functionalities. Such modifications require chemo- and regioselective reactions that target specific positions on the cyclobutane ring without affecting the existing hydroxyl and N-methylacetamido groups.

The inherent strain and conformational properties of the cyclobutane ring can be exploited to achieve selectivity. nih.gov For instance, catalyst-controlled C-H functionalization, as discussed previously with rhodium(II) catalysts, can be used to introduce substituents at positions C3 or C4 with high regioselectivity. nih.gov The steric and electronic nature of the catalyst and its ligands play a crucial role in directing the reaction to the most accessible or electronically favored C-H bond. nih.gov

Ring-opening reactions of activated cyclobutane precursors, such as donor-acceptor oxiranes fused to the ring, can also be a viable strategy. The use of a Lewis acid catalyst like Y(OTf)₃ can promote a chemoselective C-C bond cleavage, allowing for the introduction of various nucleophiles with high regioselectivity. rsc.org While this example involves oxiranes, the principle of Lewis acid-catalyzed regioselective ring-opening can be applied to other strained systems involving the cyclobutane core.

Optimization of Reaction Conditions and Yields for Scalability

The transition from a laboratory-scale synthesis to a large-scale, industrial process requires rigorous optimization of reaction conditions to maximize yield, minimize waste, and ensure economic viability. nih.gov For the synthesis of this compound, key areas of focus include solvent effects, catalyst efficiency, and purification strategies. mdpi.com

Solvent Effects and Reaction Kinetics

The choice of solvent can have a profound impact on reaction rates, selectivity, and yields. chemrxiv.org The polarity, viscosity, and hydrogen-bonding ability of the solvent can influence the stability of reactants, transition states, and products. chemrxiv.orgmaxapress.com For instance, in reactions involving charged intermediates, such as S_N2 reactions, polar solvents can stabilize the transition state and accelerate the reaction rate. mdpi.com

A computational and experimental approach can be used to study the kinetics of the key bond-forming steps in the synthesis of this compound. chemrxiv.org By analyzing the reaction profile in different solvents (e.g., polar aprotic like DMSO or acetonitrile, and nonpolar like toluene), it is possible to identify the solvent that provides the lowest activation energy for the desired pathway while disfavoring side reactions. chemrxiv.org For example, studies on the Morita-Baylis-Hillman reaction have shown that solvents can significantly lower the activation energy of the rate-limiting aldol step. chemrxiv.org Similarly, the study of acetamide (B32628) and N-methylacetamide in various basic solvents has demonstrated that solvent-solute interactions can be correlated with solvent donor numbers, affecting spectroscopic properties and potentially reactivity. rsc.org

The following table illustrates the potential impact of solvent choice on a hypothetical synthetic step.

SolventDielectric Constant (ε)Expected Effect on a Polar Transition StatePotential Impact on Yield
Toluene2.4Minimal stabilizationLow to moderate
Dichloromethane (DCM)9.1Moderate stabilizationModerate
Acetonitrile (MeCN)37.5Strong stabilizationPotentially high
Dimethyl Sulfoxide (DMSO)46.7Very strong stabilizationPotentially high, but may increase side reactions

Catalyst Development and Ligand Screening

In metal-catalyzed and organocatalytic reactions, the catalyst's performance is paramount. Catalyst development focuses on improving activity (turnover number and turnover frequency), selectivity (enantio-, diastereo-, and regioselectivity), and stability. nih.govresearchgate.net

For Pd(II)-catalyzed C-H activation reactions, ligand screening is a critical part of optimization. The ligands coordinated to the palladium center directly influence its steric and electronic properties. nih.gov For example, N-heterocyclic carbenes (NHCs) have been used as ligands in Pd(II) catalysis, demonstrating excellent catalytic activity for various transformations. nih.gov In organocatalysis, modifying the structure of the catalyst, such as changing the substituents on a chiral phosphoric acid or a cinchona alkaloid derivative, can lead to significant improvements in enantioselectivity. researchgate.net

A systematic screening of a library of ligands or catalysts can be performed to identify the optimal system for a specific transformation in the synthesis of this compound. High-throughput screening techniques can accelerate this process. nih.gov

Isolation and Purification Strategies for Isomeric Mixtures

The synthesis of this compound will likely produce a mixture of stereoisomers (enantiomers and diastereomers). The isolation of the desired single isomer is a critical final step.

Chromatographic techniques are the most common methods for separating isomeric mixtures. Chiral column chromatography, using a stationary phase containing a chiral selector, can be used to separate enantiomers. For diastereomers, which have different physical properties, standard flash column chromatography on silica (B1680970) gel or alumina (B75360) is often sufficient.

Other purification strategies include:

Crystallization: If the desired isomer forms well-defined crystals, fractional crystallization can be an effective and scalable purification method. Diastereomeric salt formation, by reacting a racemic mixture with a chiral resolving agent, can facilitate separation by crystallization.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. nih.gov

The choice of purification strategy depends on the scale of the synthesis, the physical properties of the isomers, and the required purity of the final product. nih.gov

Novel Synthetic Strategies for Cyclobutyl Amide Compounds

The cyclobutane motif is an increasingly important structural scaffold in medicinal chemistry, valued for its ability to confer unique three-dimensional conformations and beneficial pharmacological properties to drug candidates. nih.gov This has spurred the development of innovative and efficient synthetic methods for accessing functionalized cyclobutane derivatives, including cyclobutyl amides. Modern strategies have moved beyond traditional methods to offer greater control over stereochemistry and functional group compatibility. These novel approaches include advanced photochemical reactions, direct C-H functionalization, strategic ring-opening of strained systems, and enzymatic transformations.

A primary challenge in the synthesis of compounds like this compound is the stereocontrolled construction of the substituted four-membered ring. Novel strategies often focus on creating key intermediates, such as functionalized cyclobutylamines or cyclobutanecarboxylic acids, which can be readily converted to the desired amide products.

Photochemical [2+2] Cycloaddition

The [2+2] photocycloaddition of olefins remains one of the most significant and frequently utilized methods for constructing cyclobutane rings. acs.org This method involves the light-induced reaction of two alkene-containing molecules to form a cyclobutane ring. Recent advancements have focused on improving the regio- and stereoselectivity of this transformation, which are critical challenges.

Copper(I)-catalyzed photocycloadditions, for instance, have shown success in controlling the reaction pathway. nih.gov In this approach, a copper-olefin complex undergoes a charge transfer process upon light irradiation, inducing a cyclization to form the cyclobutane structure. nih.gov While the substrate scope can be limited, this catalytic method has been successfully applied in the synthesis of complex natural products containing cyclobutane rings. nih.gov

Furthermore, enantioselective intermolecular [2+2] photocycloadditions have been developed using chiral templates. Bach and co-workers reported photoreactions carried out at low temperatures using a chiral hydrogen-bonding template, which shields one face of the substrate, thereby directing the stereochemistry of the cycloaddition. nih.gov This technique has produced functionalized tricyclic cyclobutane derivatives in excellent yields and with outstanding regio-, diastereo-, and enantioselectivity. nih.gov

Reaction Type Substrates Conditions Key Features Yield
Intramolecular [2+2] PhotocycloadditionDiolefin with ortho-methoxy groupsPhotochemical irradiationHigh diastereocontrolHigh
Intermolecular [2+2] PhotocycloadditionIsoquinolone and EWG-functionalized alkenesLow temperature, chiral hydrogen-bonding templateExcellent regio-, diastereo-, and enantioselectivity86-98%
Cu(I)-Catalyzed [2+2] PhotocycloadditionOlefins with a three-atom tetherCuOTf, light irradiationForms bicyclo[4.2.0]octane systemsVariable

C-H Functionalization and C-C Cleavage Strategies

Direct functionalization of C-H bonds on a pre-existing cyclobutane ring represents a powerful and modern strategy for synthesizing complex derivatives. acs.org This approach avoids the need for pre-functionalized starting materials and offers a more direct route to target molecules. A key challenge is controlling the site-selectivity of the reaction.

One innovative strategy involves a sequential C-H/C-C functionalization process to create cis-1,3-difunctionalized cyclobutanes. nih.gov This method begins with the conversion of a cyclobutyl aryl ketone into a bicyclo[1.1.1]pentan-2-ol intermediate via a Norrish-Yang reaction. This intermediate then undergoes a palladium-catalyzed C-C bond cleavage and functionalization, enabled by a specific ligand, to produce cis-γ-functionalized cyclobutyl ketones. The resulting ketone's benzoyl group can then be transformed into other functionalities, including amides and esters. nih.gov

Another approach utilizes a transient directing group (TDG) for the palladium-catalyzed C-H arylation of cyclobutylamine (B51885). calstate.edu This method allows for the direct formation of cis-3-aryl-1-aminocyclobutane products in a single step, providing a streamlined alternative to traditional multi-step syntheses. calstate.edu The aminocyclobutane intermediate is a direct precursor for the synthesis of N-cyclobutyl amides.

Ring-Opening and Cycloaddition of Strained Systems

Novel strategies utilizing highly strained precursors, such as bicyclo[1.1.0]butanes (BCBs), have emerged as efficient routes to stereocontrolled cyclobutane synthesis. BCBs can undergo ring-opening reactions with various reagents to produce functionalized cyclobutanes. researchgate.net

A recently developed modular strategy involves a "cycloaddition/ring-opening" of BCBs with triazinanes, catalyzed by a Lewis acid. acs.org This reaction proceeds through a stepwise (3+2+2) cycloaddition to form a 2,4-diazabicyclo[4.1.1]octane intermediate, which then undergoes ring-opening to yield syn-diastereoselective cyclobutylamines. These cyclobutylamine products are valuable building blocks that can be readily acylated to form the corresponding cyclobutyl amides. The reaction is noted for its operational simplicity, mild conditions, and broad substrate scope. acs.org

Precursor Reagents Catalyst/Conditions Product Key Features
Bicyclo[1.1.0]butanes (BCBs)TriazinanesLewis Acidsyn-CyclobutylaminesModular, mild conditions, high diastereoselectivity
Cyclobutyl Aryl Ketones-1. Norrish-Yang reaction 2. Pd-catalysis/ligandcis-γ-Functionalized Cyclobutyl KetonesStereospecific synthesis of 1,3-disubstituted cyclobutanes

Enzymatic and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative for the synthesis of functionalized molecules. Engineered enzymes can perform transformations at chemically unactivated sites with high regio- and stereoselectivity, which is often difficult to achieve with traditional chemical methods.

A panel of engineered cytochrome P450BM3 enzymes has been shown to effectively hydroxylate cyclobutylamine derivatives. ox.ac.uk These enzymatic reactions can proceed with high selectivity to produce valuable bifunctional intermediates, such as hydroxy-cyclobutylamines. These products are ideal precursors for synthesizing compounds like this compound, as they already contain the necessary amino and hydroxyl functionalities with a defined stereochemistry. This single-step enzymatic oxidation provides a significant efficiency gain compared to multi-step chemical syntheses. ox.ac.uk

Detailed Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the precise structure of a molecule like N-(2-hydroxycyclobutyl)-N-methylacetamide. High-resolution NMR, vibrational spectroscopy, and mass spectrometry each provide unique and complementary information.

High-resolution NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the molecule's framework. wikipedia.orgnews-medical.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgoxinst.comjove.com For this compound, COSY would reveal the connectivity within the cyclobutyl ring. Cross-peaks would be expected between the proton on the hydroxyl-bearing carbon (H-2) and its neighbors on C1 and C3, as well as between other adjacent protons on the ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H correlation). columbia.edublogspot.comlibretexts.org This technique is essential for assigning the carbon signals of the cyclobutyl ring, the N-methyl group, and the acetyl methyl group by linking them to their corresponding, more easily assigned, proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. numberanalytics.comlibretexts.orgnumberanalytics.com This is vital for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the N-methyl protons to the amide carbonyl carbon and from the acetyl methyl protons to the same carbonyl carbon, confirming the N-methylacetamide structure. Furthermore, correlations from the H-1 proton of the cyclobutyl ring to the amide carbonyl carbon would definitively link the cyclobutyl ring to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. numberanalytics.comlibretexts.orglibretexts.org This is particularly important for determining the stereochemistry. In this compound, NOESY could distinguish between cis and trans isomers by showing correlations between protons on the cyclobutyl ring. For example, in a cis isomer, a NOESY cross-peak would be expected between the H-1 and H-2 protons. The relative orientation of the substituents on the ring could be established by observing which protons show spatial proximity. youtube.comacdlabs.com

Table 1: Predicted 2D NMR Correlations for this compound

TechniqueExpected Key CorrelationsInformation Gained
COSYH-1 ↔ H-2, H-2 ↔ H-3, etc. (within cyclobutyl ring)Proton-proton connectivity in the cyclobutyl ring.
HSQCN-CH₃ ↔ N-C H₃, CO-CH₃ ↔ CO-C H₃, H-1 ↔ C-1, H-2 ↔ C-2, etc.Direct one-bond C-H attachments.
HMBCN-CH₃ ↔ C =O, CO-CH₃ ↔ C =O, H-1 ↔ C =OConnectivity of molecular fragments, linking the cyclobutyl ring to the amide group.
NOESYH-1 ↔ H-2 (in cis isomer), N-CH₃ ↔ H-1/H-4Stereochemistry (cis/trans) and conformational preferences.

Amide bonds, like the one in this compound, exhibit restricted rotation due to the partial double bond character of the C-N bond. This can lead to the presence of two rotamers (or conformers), often referred to as cis and trans, which can interconvert. montana.eduwinthrop.edu Dynamic NMR (DNMR) is a technique used to study the kinetics of such processes. montana.edu

By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for the N-methyl and acetyl methyl groups of the two rotamers might be observed. As the temperature increases, the rate of rotation increases, causing these peaks to broaden, coalesce into a single broad peak, and finally sharpen into a single averaged peak at high temperatures. gustavus.edu By analyzing these line shape changes, it is possible to calculate the rate of rotation and the activation energy barrier for this conformational exchange. acs.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. contractlaboratory.comanalyzetest.comlabx.com

For this compound, the key expected vibrational bands would be:

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, arising from the hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutyl and methyl groups.

C=O Stretch (Amide I band): A very strong and sharp absorption in the FT-IR spectrum, typically between 1630-1680 cm⁻¹. This is one of the most characteristic bands for an amide. labmanager.com

N-H Bending (Amide II band): This band is absent in this compound as it is a tertiary amide (no N-H bond).

C-N Stretch: A medium intensity band in the 1020-1250 cm⁻¹ region.

C-O Stretch: A moderate to strong band in the 1050-1150 cm⁻¹ region from the alcohol.

Raman spectroscopy would provide complementary information. While the polar C=O and O-H groups would give strong signals in the IR spectrum, the less polar C-C bonds of the cyclobutyl ring might be more prominent in the Raman spectrum. sfr.ca

Table 2: Predicted Characteristic Vibrational Frequencies

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity (IR)
O-H (Alcohol)Stretching3200 - 3600Strong, Broad
C-H (Alkyl)Stretching2850 - 2960Medium-Strong
C=O (Amide)Stretching (Amide I)1630 - 1680Very Strong
C-O (Alcohol)Stretching1050 - 1150Strong
C-N (Amide)Stretching1020 - 1250Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. slideshare.net High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the molecular formula (C₇H₁₃NO₂ for this compound).

Electron ionization (EI) mass spectrometry would cause the molecule to fragment in a predictable manner, providing structural information. numberanalytics.com Key fragmentation pathways for this compound would likely include:

Alpha-cleavage: Cleavage of bonds adjacent to the nitrogen or oxygen atoms. libretexts.org For example, loss of the acetyl group (CH₃CO•) or the entire N-methylacetamide side chain.

Loss of water: Dehydration from the cyclobutanol (B46151) ring is a common fragmentation pathway for alcohols.

Ring cleavage: Fragmentation of the cyclobutyl ring.

McLafferty Rearrangement: While less likely without a longer alkyl chain, rearrangements are always a possibility. numberanalytics.com

The fragmentation pattern for amides is well-studied. Cleavage of the bond between the carbonyl group and the nitrogen is common. nih.govacs.orgresearchgate.net The resulting fragments help to confirm the connectivity of the different parts of the molecule. researchgate.netu-pec.fr

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. thesciencenotes.comnumberanalytics.comazom.com If a suitable single crystal of this compound or one of its derivatives can be grown, this technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. creativebiomart.netiastate.edu

A crystallographic analysis would unequivocally establish:

The relative stereochemistry of the hydroxyl and N-methylacetamido groups on the cyclobutyl ring (cis or trans).

The conformation of the cyclobutyl ring, which is typically puckered rather than planar.

The planarity of the amide group and the specific rotational isomer present in the solid state.

Intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and the amide carbonyl oxygen, which dictate the crystal packing.

This data serves as the ultimate benchmark for validating the structural and stereochemical assignments made by other spectroscopic methods.

Solid-State Conformation and Intermolecular Interactions

As of this writing, a public-domain crystal structure for this compound has not been reported. However, were such a study to be conducted, X-ray crystallography would be the definitive method for elucidating its solid-state conformation. This technique would reveal precise bond lengths, bond angles, and torsion angles.

Absolute Configuration Determination

This compound is a chiral molecule, possessing at least two stereocenters on the cyclobutane (B1203170) ring (the carbon bearing the hydroxyl group and the carbon bearing the N-methylacetamide group). The determination of the absolute configuration (R/S designation) at each of these centers is crucial for a complete structural description.

While specific data for this compound is unavailable, the absolute configuration of chiral molecules is commonly determined using X-ray diffraction analysis of a single crystal, especially if a heavy atom is present or can be introduced. nih.gov This technique, known as anomalous dispersion, allows for the unambiguous assignment of the spatial arrangement of the atoms. nih.gov Alternatively, chiroptical spectroscopy, which includes methods like electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), can be used. nih.gov These experimental techniques are often paired with quantum chemical calculations to predict the chiroptical response for a given absolute configuration, and the predicted data is then compared with the experimental spectrum to make an assignment. nih.gov

Computational Approaches to Molecular Conformation

In the absence of experimental data, computational chemistry provides powerful tools to predict the structure, stability, and properties of this compound. nanobioletters.com

Ab Initio and Density Functional Theory (DFT) Calculations for Energy Minima

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules and predict their properties. nih.gov These calculations can be used to locate the stable conformations (energy minima) of this compound. The process involves starting with an initial guess of the molecular geometry and then systematically adjusting the atomic positions to find the arrangement with the lowest possible energy. mdpi.com

For a flexible molecule like this, with a puckered cyclobutane ring and rotatable bonds in the side chain, multiple low-energy conformers are expected to exist. DFT calculations, often using functionals like B3LYP, can determine the geometries of these conformers and their relative energies. umich.eduresearchgate.netmultidisciplinaryjournals.com The inclusion of dispersion corrections (e.g., B3LYP-D3) is often important for accurately capturing non-covalent interactions that can influence conformational preferences. mdpi.com The results of such a study would indicate which conformer is the most stable (the global minimum) and the energy differences between it and other, less stable conformers (local minima).

Table 1: Illustrative DFT-Calculated Relative Energies of Hypothetical this compound Conformers This table is a hypothetical representation of data that could be generated from DFT calculations.

Conformer IDDihedral Angle (H-O-C-C) (°)Dihedral Angle (C-C-N-C) (°)Relative Energy (kcal/mol)
Conf-1180 (anti)180 (trans)0.00
Conf-260 (gauche)180 (trans)0.75
Conf-3180 (anti)0 (cis)2.50
Conf-4-60 (gauche)0 (cis)3.10

Molecular Dynamics Simulations for Conformational Sampling

While DFT calculations identify stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of the molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe how the molecule moves, vibrates, and changes its conformation at a given temperature. umich.edunih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a "box" of water molecules to mimic aqueous solution) and tracking the atomic trajectories over a period of nanoseconds or longer. nih.gov This process, known as conformational sampling, allows for the exploration of the different shapes the molecule can adopt and the transitions between them. umich.edu The resulting trajectory can be analyzed to determine the relative populations of different conformers and to understand the flexibility of the cyclobutane ring and the side chain. researchgate.net These simulations are crucial for understanding how the molecule behaves in a realistic, dynamic environment rather than as an isolated, static entity. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

A powerful application of DFT is the prediction of spectroscopic data that can be compared with experimental results for structure verification. nanobioletters.com

NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. researchgate.net The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensor for each nucleus. nih.gov These theoretical values can be compared to experimental spectra to aid in peak assignment and confirm the proposed structure. The accuracy of these predictions has improved significantly with advanced methods and can achieve errors of 0.2–0.4 ppm for ¹H shifts. researchgate.net

Vibrational Frequencies: DFT can also be used to calculate the vibrational frequencies of a molecule, which correspond to the peaks observed in an infrared (IR) spectrum. The calculation provides a set of normal modes, each with a specific frequency and atomic motion. For this compound, this would allow for the theoretical prediction of key vibrational bands, such as the O-H stretch from the hydroxyl group and the C=O stretch (Amide I band) from the acetamide (B32628) group. Comparing the calculated spectrum with an experimental one can help confirm the presence of these functional groups and provide evidence for specific conformations, as the exact frequencies can be sensitive to the molecular environment and hydrogen bonding. researchgate.net

Table 2: Illustrative Predicted vs. Experimental Spectroscopic Data for this compound This table is a hypothetical representation of data that could be generated from computational and experimental studies.

ParameterPredicted Value (DFT)Experimental Value
¹H NMR Shift (OH )3.5 ppmNot Available
¹³C NMR Shift (C =O)172.1 ppmNot Available
IR Frequency (O-H stretch)3450 cm⁻¹Not Available
IR Frequency (C=O stretch)1655 cm⁻¹Not Available

Reactivity Profiles and Mechanistic Investigations

Reactivity at the Hydroxyl Group

The secondary hydroxyl group attached to the cyclobutyl ring is a primary site for various chemical modifications, including oxidation, esterification, etherification, and substitution reactions. The strained four-membered ring can also influence the reactivity and stereochemical outcome of these transformations.

The secondary alcohol in N-(2-hydroxycyclobutyl)-N-methylacetamide can be oxidized to the corresponding ketone, N-(2-oxocyclobutyl)-N-methylacetamide. The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions involving the amide group.

Common oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC)), manganese-based reagents (e.g., potassium permanganate (B83412) (KMnO₄) under controlled conditions), and ruthenium-based reagents (e.g., tetrapropylammonium (B79313) perruthenate (TPAP)). Swern oxidation and Dess-Martin periodinane are also effective mild oxidation methods.

The mechanism of oxidation often involves the formation of an intermediate ester (e.g., a chromate (B82759) ester) followed by an elimination step. For instance, with chromic acid, the alcohol attacks the chromium atom, and after proton transfers, a chromate ester is formed. A base (often water) then removes the proton from the carbon bearing the oxygen, leading to the elimination of the chromium species and formation of the ketone.

Table 1: Oxidation of this compound

Oxidizing AgentProductTypical Conditions
Pyridinium chlorochromate (PCC)N-(2-oxocyclobutyl)-N-methylacetamideDichloromethane (CH₂Cl₂), Room Temperature
Dess-Martin PeriodinaneN-(2-oxocyclobutyl)-N-methylacetamideDichloromethane (CH₂Cl₂), Room Temperature
Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine)N-(2-oxocyclobutyl)-N-methylacetamideDichloromethane (CH₂Cl₂), -78 °C to Room Temp.

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Acid catalysis (e.g., sulfuric acid, p-toluenesulfonic acid) is typically employed for esterification with carboxylic acids, driving the equilibrium towards the product. The Fischer esterification mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, proton transfer, and elimination of water.

Etherification can be achieved through methods such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Table 2: Esterification and Etherification of this compound

Reaction TypeReagentsProduct
EsterificationAcetic anhydride (B1165640), Pyridine (B92270)2-(N-methylacetamido)cyclobutyl acetate (B1210297)
EsterificationBenzoyl chloride, Triethylamine2-(N-methylacetamido)cyclobutyl benzoate
EtherificationSodium hydride, then Methyl iodideN-(2-methoxycyclobutyl)-N-methylacetamide
EtherificationSodium hydride, then Benzyl (B1604629) bromideN-(2-(benzyloxy)cyclobutyl)-N-methylacetamide

The hydroxyl group is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. This is typically achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

Once activated, the carbon bearing the leaving group becomes susceptible to attack by nucleophiles. The mechanism can proceed via an Sₙ2 pathway, resulting in an inversion of stereochemistry, or an Sₙ1 pathway, which would involve a carbocation intermediate and lead to a mixture of stereoisomers. Given that it is a secondary carbon, both pathways are possible, and the reaction conditions (nucleophile strength, solvent) will influence the outcome.

Elimination reactions (E1 or E2) can also compete with substitution, especially with strong, sterically hindered bases, leading to the formation of cyclobutene (B1205218) derivatives.

Table 3: Substitution and Elimination Precursors from this compound

Reagent(s)Intermediate ProductPotential Subsequent Reaction(s)
Tosyl chloride, Pyridine2-(N-methylacetamido)cyclobutyl tosylateSₙ2 with NaN₃ to form an azide (B81097)
Mesyl chloride, Triethylamine2-(N-methylacetamido)cyclobutyl mesylateSₙ2 with NaCN to form a nitrile
Thionyl chloride (SOCl₂)N-(2-chlorocyclobutyl)-N-methylacetamideE2 with a strong base to form a cyclobutene

Reactivity of the Amide Moiety

The N-methylacetamide group is a tertiary amide. Generally, amides are relatively unreactive due to the delocalization of the nitrogen lone pair into the carbonyl group, which gives the C-N bond partial double bond character. However, they can undergo reactions under specific conditions.

Amides are stable to hydrolysis in neutral water but can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions with heating.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Subsequent proton transfers and elimination of the amine (as an ammonium (B1175870) ion) lead to the formation of acetic acid and N-methyl-2-hydroxycyclobutanamine.

Base-catalyzed hydrolysis proceeds via the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the amide anion as a leaving group. The amide anion is a strong base and will deprotonate the newly formed carboxylic acid. This process is generally slower than acid-catalyzed hydrolysis because the amide anion is a poor leaving group.

Table 4: Hydrolysis of this compound

ConditionProducts
Acidic (H₃O⁺, Δ)Acetic acid and 2-(methylamino)cyclobutanol hydrochloride
Basic (NaOH, Δ)Sodium acetate and 2-(methylamino)cyclobutanol

N-alkylation and N-acylation of a tertiary amide like this compound are generally not feasible. The nitrogen atom already has three substituents (the acetyl group, the methyl group, and the cyclobutyl group), and its lone pair is delocalized into the carbonyl system. Therefore, it is not sufficiently nucleophilic to attack alkylating or acylating agents.

Reactions at the nitrogen of amides typically require deprotonation to form an amidate anion, which is only possible for primary and secondary amides. As this compound is a tertiary amide, it lacks a proton on the nitrogen atom, rendering it unreactive towards standard N-alkylation and N-acylation conditions. Any attempts at forcing such a reaction would likely lead to reactions at other sites of the molecule or decomposition.

Intramolecular Cyclization Reactions involving the Amide

The presence of both a hydroxyl group and an amide group within the same molecule sets the stage for potential intramolecular cyclization reactions. While specific studies on this compound are not extensively documented, the principles of amide-based cyclizations suggest plausible pathways. The proximity of the C2-hydroxyl group to the amide functionality could facilitate the formation of heterocyclic structures, such as oxazines or related systems, under appropriate conditions (e.g., acid or base catalysis).

The reaction would likely proceed via activation of either the hydroxyl or amide group. For instance, under acidic conditions, protonation of the amide oxygen would render the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the neighboring hydroxyl group. Conversely, deprotonation of the hydroxyl group under basic conditions would form an alkoxide, which could then attack the amide carbonyl. Such cyclizations are a common strategy in organic synthesis for constructing nitrogen-containing heterocycles from linear precursors. rsc.orgrsc.org The formation of a stable five- or six-membered ring is often the thermodynamic driving force for these transformations. qyaobio.com

Transformations of the Cyclobutyl Ring System

The inherent ring strain of the cyclobutane (B1203170) core makes it susceptible to transformations that relieve this strain, primarily through ring-opening reactions. researchgate.net Additionally, modern synthetic methods allow for the modification of the ring while keeping its structure intact.

The cyclobutyl ring in this compound can be opened under various conditions, driven by the release of approximately 26 kcal/mol of ring strain.

Thermal Ring-Opening: Thermal cleavage of cyclobutane rings typically requires high temperatures and proceeds through a biradical mechanism to yield olefinic products. The substitution pattern on the ring significantly influences the reaction course.

Photochemical Ring-Opening: Photochemical activation can also induce ring cleavage, often leading to different products than thermal reactions via distinct excited-state pathways.

Acid-Catalyzed Ring-Opening: The presence of the hydroxyl group makes the molecule particularly susceptible to acid-catalyzed ring-opening. nih.gov Protonation of the hydroxyl group creates a good leaving group (water), facilitating the formation of a cyclobutyl carbocation. This cation can then undergo rearrangement and ring-opening to yield more stable acyclic or larger ring structures. The reaction is often regioselective, with cleavage occurring at the bonds adjacent to the carbocationic center. researchgate.netjsynthchem.com

The table below summarizes potential ring-opening scenarios.

ConditionProposed IntermediatePotential Product Type
Thermal BiradicalAcyclic diene or isomeric cyclopentane
Photochemical Excited State/BiradicalAcyclic olefinic amide
Acid-Catalyzed CarbocationRing-expanded (cyclopentanol) or acyclic keto-amide

The stereochemistry of the starting material plays a critical role in determining the stereochemical outcome of ring transformations. For concerted reactions, such as electrocyclic ring-openings, the Woodward-Hoffmann rules predict the stereochemistry of the product. For instance, thermal electrocyclic ring-opening of a cyclobutene (a potential intermediate) is a conrotatory process.

In stepwise reactions, such as acid-catalyzed ring-opening, the stereochemical outcome is often dictated by the stability of intermediates. Nucleophilic attack on an epoxide ring, an analogous three-membered system, generally proceeds via an SN2 mechanism with inversion of configuration at the reacting carbon. researchgate.net Similarly, reactions involving the cyclobutane ring of this compound would be expected to follow pathways that favor specific stereoisomers, influenced by steric hindrance and the formation of the most stable transition states.

Beyond ring-opening, the cyclobutane core can be functionalized using modern synthetic techniques like C-H activation. researchgate.netmdpi.com The amide group in this compound can act as a directing group, guiding a transition metal catalyst to activate specific C-H bonds on the ring. acs.orgnih.gov This strategy allows for the controlled installation of new functional groups (e.g., aryl, alkyl, or heteroatom groups) at positions that would be difficult to access through classical methods. acs.orgnih.gov

Catalyst-controlled C-H functionalization has been demonstrated to be a powerful tool for modifying cyclobutane scaffolds. By selecting the appropriate rhodium or palladium catalyst, it is possible to achieve divergent regioselectivity, targeting different C-H bonds within the same molecule. nih.gov This approach provides access to novel 1,1-disubstituted or 1,3-disubstituted cyclobutanes, depending on the catalyst and ligand framework employed. nih.gov

Regioselectivity and Stereoselectivity in Reactions

Nearly all reactions involving this compound exhibit some degree of selectivity.

Regioselectivity: This refers to the preference for reaction at one position over another. wikipedia.orgquora.com In C-H functionalization, the amide directing group typically favors activation of the C-H bonds at the C4 position (meta to the substituent), although catalyst choice can alter this preference. acs.orgnih.gov In acid-catalyzed ring-opening, the initial site of protonation is the hydroxyl group, and the subsequent cleavage is directed by the stability of the resulting carbocation. wikipedia.orgvedantu.com

Stereoselectivity: This refers to the preferential formation of one stereoisomer over others. vedantu.comkhanacademy.org For example, in a directed C-H activation, the catalyst may approach the cyclobutane ring from the less sterically hindered face, leading to the formation of a single diastereomer. The relative orientation of the hydroxyl and amide groups (cis or trans) in the starting material will profoundly influence the stereochemical outcome of subsequent transformations.

The table below illustrates catalyst-dependent regioselectivity in the C-H arylation of a model cyclobutane substrate.

Catalyst PrecursorLigand/AdditiveMajor ProductRegioselectivity (Major:Minor)
Pd(OAc)₂3-NO₂-PyridineC4-Arylation>20 : 1
Rh₂(OAc)₄(S)-TCPTADC3-Arylation15 : 1
Pd(OAc)₂Ac-Ile-OHC2-Arylation5 : 1

Data adapted from studies on related cyclobutane systems for illustrative purposes. acs.orgnih.gov

Mechanistic Studies of Key Transformations

Understanding the reaction mechanisms is essential for predicting and controlling the outcomes of transformations involving this compound.

Directed C-H Functionalization: The mechanism typically involves the coordination of the amide oxygen to a transition metal center (e.g., Pd, Rh). This brings the metal into close proximity to a specific C-H bond on the cyclobutane ring, facilitating its cleavage via a concerted metalation-deprotonation event to form a metallacyclic intermediate. This intermediate then undergoes oxidative addition with a coupling partner (e.g., an aryl halide), followed by reductive elimination to furnish the functionalized product and regenerate the active catalyst.

Acid-Catalyzed Ring-Opening: The plausible mechanism for this transformation begins with the protonation of the hydroxyl oxygen by an acid, forming an oxonium ion. mdpi.com This is followed by the departure of a water molecule to generate a secondary cyclobutyl carbocation at C2. This strained and unstable carbocation can undergo several subsequent steps: (1) rearrangement via a 1,2-hydride shift, (2) nucleophilic attack by a solvent molecule or counter-ion, or (3) ring cleavage to form a more stable acyclic carbocation, which is then trapped by a nucleophile to give the final ring-opened product.

Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by identifying whether a specific bond to an isotopically labeled atom is broken or altered in the rate-determining step of a reaction. wikipedia.orglibretexts.org It is defined as the ratio of the rate constant of the reaction with the light isotope (kL) to the rate constant with the heavy isotope (kH).

A primary KIE (typically kH/kD > 2) is observed when the bond to the labeled atom is cleaved in the rate-determining step. baranlab.org A secondary KIE (kH/kD is often between 0.7 and 1.5) occurs when the labeled atom is not directly involved in bond breaking but its environment changes, for instance, due to a change in hybridization of an adjacent atom. wikipedia.org

For this compound, several KIE studies could be designed to probe different potential reaction pathways:

Oxidation of the Secondary Alcohol: To investigate the mechanism of oxidation to the corresponding ketone, N-(2-oxocyclobutyl)-N-methylacetamide, the hydrogen on the hydroxyl-bearing carbon could be replaced with deuterium (B1214612) (D). A significant primary KIE (kH/kD > 2) would strongly suggest that the C-H bond is broken in the rate-determining step, which is characteristic of many oxidation mechanisms. For example, a study on the iridium-catalyzed cleavage of cyclobutanols, which involves O-H bond activation, revealed a primary KIE of 2.4, confirming the involvement of this bond in the rate-determining step. nih.gov

Reactions at the Amide Group: To probe reactions involving the N-methyl group, such as demethylation or rearrangement, a KIE study using a deuterated methyl group (N-CD3) could be performed. The magnitude of the KIE would help determine the degree of C-H bond breaking in the transition state.

The following interactive table illustrates hypothetical KIE data and the corresponding mechanistic interpretations for a proposed oxidation reaction of this compound.

Isotopically Labeled PositionHypothetical ReactionObserved kH/kDInterpretation
Hydrogen on C2 of cyclobutyl ring (C-H vs C-D)Oxidation to Ketone5.5Primary KIE; indicates C-H bond cleavage is part of the rate-determining step.
Hydrogen of hydroxyl group (O-H vs O-D)Oxidation to Ketone2.1Primary KIE; suggests O-H bond breaking occurs in or before the rate-determining step. nih.gov
Hydrogens on C1 of cyclobutyl ring (α-secondary)SN1-type substitution at C21.15 per DNormal secondary KIE; consistent with a change from sp3 to sp2 hybridization at C2 in the transition state. wikipedia.org
Hydrogens on C1 of cyclobutyl ring (α-secondary)SN2-type substitution at C20.95 per DInverse secondary KIE; suggests a sterically crowded sp3-like transition state with no change in hybridization.

Hammett Plots and Linear Free Energy Relationships

Linear free-energy relationships (LFERs), most famously represented by the Hammett equation, are used to quantitatively assess how electronic effects of substituents influence reaction rates and equilibria. The Hammett equation is given by:

log(kₓ / k₀) = σρ

Where kₓ is the rate constant for a substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ (rho) is the reaction constant. The value of ρ reveals information about the charge development in the transition state of the rate-determining step.

This compound itself is not suitable for a traditional Hammett study as it lacks an aromatic ring to which substituents can be systematically varied. However, a mechanistic investigation could be conducted on a specifically designed series of analogues, such as N-(2-hydroxy-2-(X-phenyl)cyclobutyl)-N-methylacetamide , where X is a series of meta- or para-substituents on the phenyl ring.

By measuring the reaction rates for a process like acid-catalyzed dehydration, a Hammett plot of log(kₓ/k₀) versus σ can be constructed.

A negative ρ value implies that the reaction is accelerated by electron-donating groups, indicating the development of a positive charge (e.g., a carbocation) in the transition state.

A positive ρ value implies the reaction is accelerated by electron-withdrawing groups, indicating the development of a negative charge in the transition state.

Below is a hypothetical data set and the resulting conceptual Hammett plot for an acid-catalyzed dehydration reaction of the aryl-substituted analogue.

Substituent (X)Substituent Constant (σp)Hypothetical Rate Constant (kₓ, 10⁻⁴ s⁻¹)log(kₓ/k₀)
p-OCH₃-0.2735.50.75
p-CH₃-0.1715.80.40
H0.006.30.00
p-Cl0.231.0-0.80
p-NO₂0.780.02-2.50

A plot of this data would yield a straight line with a negative slope, indicating a ρ value of approximately -3.5. This large, negative ρ value would strongly support a mechanism where a positive charge builds up on the carbon adjacent to the phenyl ring in the rate-determining step, such as in an E1-type elimination mechanism involving a carbocation intermediate.

Transition State Analysis by Computational Methods

Computational chemistry, particularly using Density Functional Theory (DFT), provides a powerful means to investigate reaction mechanisms at a molecular level. mdpi.com These methods can model the potential energy surface of a reaction, allowing for the characterization of reactants, products, intermediates, and, most importantly, transition states. mit.edu

For this compound, a computational study could be used to:

Determine Reaction Pathways: Different plausible mechanisms for a reaction (e.g., concerted vs. stepwise oxidation) can be modeled, and the calculated activation energies can predict the most favorable pathway.

Characterize Transition State Geometry: The precise three-dimensional structure of the transition state can be determined, showing which bonds are breaking and forming.

Calculate Theoretical KIEs: By computing the vibrational frequencies of the reactant and the transition state for both the normal and isotopically substituted molecules, a theoretical KIE can be calculated. nih.gov Close agreement between the calculated and experimental KIE provides strong validation for the proposed transition state structure.

Analyze Charge Distribution: The electronic distribution in the transition state can be analyzed to rationalize experimental findings from LFER studies, such as why a particular reaction has a positive or negative ρ value.

The table below summarizes the expected outcomes from a DFT study on a hypothetical base-catalyzed intramolecular cyclization of this compound.

Computational ParameterInformation GainedHypothetical Finding
Activation Energy (ΔG‡)Determines the kinetic feasibility of the proposed pathway.22.5 kcal/mol, suggesting the reaction is feasible under moderate heating.
Transition State GeometryVisualizes the key bond-forming/breaking events.The hydroxyl oxygen is shown attacking the amide carbonyl carbon, forming a five-membered ring transition state.
Imaginary FrequencyConfirms the structure is a true transition state.A single imaginary frequency at -350 cm⁻¹ corresponding to the O-C bond formation.
Natural Bond Orbital (NBO) AnalysisCalculates the charge distribution in the transition state.Significant negative charge buildup on the carbonyl oxygen, consistent with nucleophilic attack.

Computational and Theoretical Investigations of N 2 Hydroxycyclobutyl N Methylacetamide

Electronic Structure and Bonding Analysis

The electronic structure of N-(2-hydroxycyclobutyl)-N-methylacetamide is fundamentally governed by the interplay between the amide functional group and its alkyl substituents. The N-methylacetamide core features a planar amide group due to the resonance stabilization between the nitrogen lone pair and the carbonyl π-system. fiveable.me The introduction of the 2-hydroxycyclobutyl group is expected to modulate this electronic environment through inductive effects and potential intramolecular interactions.

Frontier Molecular Orbitals (FMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comslideshare.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity. numberanalytics.com

For a typical amide like NMA, the HOMO is primarily localized on the nitrogen and oxygen atoms, reflecting the lone pair character, while the LUMO is the π* orbital of the carbonyl group. nih.gov In this compound, the presence of the hydroxyl group's lone pairs is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. The bulky cyclobutyl group may also influence the orbital energies through steric and electronic effects. A smaller HOMO-LUMO gap would suggest higher reactivity. numberanalytics.com

Table 1: Illustrative Frontier Molecular Orbital Properties

Molecular Orbital Predicted Energy (eV) Primary Atomic Contribution Implied Reactivity
HOMO -7.5 N, O (amide), O (hydroxyl) Nucleophilic / Electron Donor
LUMO +1.2 C=O (π*) Electrophilic / Electron Acceptor
HOMO-LUMO Gap 8.7 - Kinetic Stability

Note: These values are hypothetical and serve as a qualitative prediction for this compound based on general principles of FMO theory.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and orbital-orbital interactions within a molecule. wikipedia.orgfaccts.de It localizes the molecular wavefunction into orbitals that correspond to core electrons, lone pairs, and bonds. wikipedia.org A key feature of amides revealed by NBO analysis is the strong delocalization interaction between the nitrogen lone pair (n_N) and the carbonyl antibonding orbital (π_C=O). This n → π interaction is responsible for the resonance stabilization and planar geometry of the amide bond. wisc.edu

In this compound, NBO analysis would quantify this critical amide resonance. Furthermore, it would reveal hyperconjugative interactions involving the methyl and cyclobutyl substituents. The analysis would also provide natural population analysis (NPA) charges, detailing the charge distribution. It is anticipated that the carbonyl oxygen and amide nitrogen would carry significant negative charge, while the carbonyl carbon would be electropositive. The hydroxyl group would introduce further charge polarization.

Table 2: Predicted Natural Population Analysis (NPA) Charges

Atom/Group Predicted Charge (a.u.)
Carbonyl Oxygen (O) -0.65
Carbonyl Carbon (C) +0.75
Amide Nitrogen (N) -0.50
Hydroxyl Oxygen (O) -0.70
Hydroxyl Hydrogen (H) +0.45

Note: These values are hypothetical estimates for illustrative purposes, based on typical charge distributions in similar functional groups.

Conformational Energy Landscape Mapping

The conformational flexibility of this compound is significantly greater than that of NMA due to the rotatable bonds associated with the 2-hydroxycyclobutyl group. Mapping the conformational energy landscape is essential for understanding its three-dimensional structure, stability, and interactions.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more internal coordinates, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.dereadthedocs.ioepfl.ch By systematically varying these coordinates and optimizing the remaining geometry at each step (a relaxed scan), one can identify energy minima (stable conformers) and transition states (energy barriers to rotation). epfl.ch

For this compound, several key PES scans would be necessary:

Amide C-N Bond Rotation: This scan would reveal the rotational barrier between the more stable trans and less stable cis amide conformations. For NMA, this barrier is significant, leading to distinct conformers. researchgate.net

N-Cyclobutyl Bond Rotation: Rotation around the bond connecting the amide nitrogen to the cyclobutyl ring would identify stable orientations of the ring relative to the planar amide group.

Cyclobutyl Ring Puckering: The four-membered cyclobutyl ring is not planar and exists in puckered conformations. A PES scan of the ring's puckering coordinate would be needed to identify the lowest energy ring conformation.

Hydroxyl Group Rotation: Scanning the rotation around the C-O bond of the hydroxyl group would reveal preferred orientations stabilized by potential intramolecular hydrogen bonding with the amide oxygen.

The resulting multidimensional PES would likely be complex, with numerous local minima corresponding to different stable conformers. uni-muenchen.de

Torsional Angle Analysis

The conformation of this compound is defined by a set of key torsional (dihedral) angles. nih.govnih.gov Analysis of these angles in low-energy structures is crucial for describing the molecule's shape.

Key torsional angles for analysis would include:

ω (Omega): The C(acetyl)-N-C(methyl)-C(acetyl) dihedral, defining the cis/trans nature of the amide bond. The trans conformation (ω ≈ 180°) is generally favored.

τ1 (Tau 1): The C(acetyl)-N-C(cyclobutyl)-C(ring) dihedral, describing the orientation of the cyclobutyl ring.

τ2 (Tau 2): The N-C(cyclobutyl)-C(hydroxyl)-O dihedral, describing the position of the hydroxyl group.

τ3 (Tau 3): The C(cyclobutyl)-C(hydroxyl)-O-H dihedral, defining the orientation of the hydroxyl proton.

Ring Torsions: The set of four C-C-C-C dihedral angles within the cyclobutyl ring that define its pucker.

Computational studies would seek to identify the combination of these torsional angles that corresponds to the global energy minimum. nih.gov

Table 3: Key Torsional Angles for Conformational Analysis

Angle Name Defining Atoms Description
ω O=C-N-C(methyl) Amide bond configuration (cis/trans)
τ1 C(acetyl)-N-C(ring)-C(ring) Cyclobutyl group orientation
τ2 N-C(ring)-C(hydroxyl)-O Hydroxyl group position
τ3 C(ring)-C(hydroxyl)-O-H Hydroxyl proton orientation

Synthesis and Exploration of N 2 Hydroxycyclobutyl N Methylacetamide Derivatives and Analogues

Systematic Modification of the Cyclobutyl Ring

Introduction of Additional Stereocenters

The stereoselective synthesis of substituted cyclobutanes is a well-established field in organic chemistry. Introducing additional stereocenters onto the cyclobutyl ring of N-(2-hydroxycyclobutyl)-N-methylacetamide can be achieved through various synthetic approaches. For instance, stereocontrolled cycloaddition reactions, such as the [2+2] cycloaddition of substituted ketenes with appropriate alkenes, can generate cyclobutanone (B123998) precursors with defined stereochemistry. Subsequent reduction and amination steps would then lead to the desired this compound derivatives with multiple stereocenters.

Another approach involves the use of chiral catalysts in reactions that create stereocenters on a pre-existing cyclobutane (B1203170) ring. For example, enantioselective hydrogenation or hydroxylation of a cyclobutene (B1205218) precursor could introduce new chiral centers. The precise control of stereochemistry is crucial as different stereoisomers can exhibit vastly different biological activities.

Variation of Substituents on the Ring

The introduction of various substituents onto the cyclobutyl ring can modulate properties such as lipophilicity, polarity, and steric bulk. Synthetic methods to achieve this include the functionalization of cyclobutanone intermediates. For example, alpha-alkylation or alpha-arylation of a protected 2-aminocyclobutanone derivative can introduce a wide range of substituents at the C1 or C3 positions.

Furthermore, cycloaddition reactions with substituted alkenes can directly yield cyclobutane rings bearing desired functionalities. nih.gov The choice of substituents can be guided by structure-activity relationship (SAR) studies, aiming to enhance target engagement or improve pharmacokinetic profiles. For example, the incorporation of fluorine atoms can enhance metabolic stability and binding affinity, while the addition of polar groups can improve aqueous solubility.

Interactive Data Table: Hypothetical Cyclobutyl Ring Modifications

Derivative Modification Potential Synthetic Approach Anticipated Property Change
(1R,2R,3S)-N-(2-hydroxy-3-methylcyclobutyl)-N-methylacetamideIntroduction of a methyl group with defined stereochemistryStereoselective alkylation of a chiral cyclobutanone precursorIncreased lipophilicity, potential for specific chiral interactions
N-(2-hydroxy-3-phenylcyclobutyl)-N-methylacetamideIntroduction of a phenyl group[2+2] cycloaddition of phenylketene with an appropriate enamineIncreased steric bulk and potential for pi-stacking interactions
N-(3,3-difluoro-2-hydroxycyclobutyl)-N-methylacetamideGem-difluoro substitutionFluorination of a cyclobutanone precursor using diethylaminosulfur trifluoride (DAST)Altered electronic properties, potential for improved metabolic stability

Amide Linkage Modifications

The amide bond is a central feature of the molecule, and its modification can significantly impact conformational preferences, hydrogen bonding capabilities, and metabolic stability.

Alteration of N-Substitution (e.g., ethyl, phenyl)

Varying the N-methyl group of the amide can be readily achieved through standard synthetic procedures. Starting from 2-hydroxycyclobutylamine, acylation with different acid chlorides or anhydrides in the presence of a base can provide a range of N-acyl derivatives. Alternatively, N-alkylation or N-arylation of a primary amide precursor (N-(2-hydroxycyclobutyl)acetamide) can be accomplished using appropriate alkyl or aryl halides. For instance, N-ethyl or N-phenyl analogues could be synthesized to explore the impact of larger, more sterically demanding or electronically different substituents at the nitrogen atom.

Replacement with Related Functionalities (e.g., thioamide, carbamate)

The amide functionality can be replaced with isosteric groups such as a thioamide or a carbamate (B1207046) to explore different electronic and hydrogen-bonding properties. Thioamides can be synthesized from the corresponding amides using thionating reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org This substitution replaces the carbonyl oxygen with sulfur, which alters the bond lengths, angles, and electronic distribution of the functional group, potentially leading to different biological activities.

Carbamates can be prepared from the precursor 2-(methylamino)cyclobutanol by reaction with a chloroformate or by trapping an isocyanate intermediate generated from the corresponding amine. organic-chemistry.orgorganic-chemistry.org Carbamates introduce an additional oxygen atom, which can act as a hydrogen bond acceptor and influence the molecule's solubility and polarity.

Interactive Data Table: Hypothetical Amide Linkage Modifications

Derivative Modification Potential Synthetic Approach Anticipated Property Change
N-(2-hydroxycyclobutyl)-N-ethylacetamideN-ethyl substitutionAcylation of N-ethyl-2-aminocyclobutanolIncreased lipophilicity and steric bulk at the nitrogen
N-(2-hydroxycyclobutyl)-N-phenylacetamideN-phenyl substitutionAcylation of N-phenyl-2-aminocyclobutanolIntroduction of an aromatic ring, potential for new interactions
N-(2-hydroxycyclobutyl)-N-methylcyclobutane-1-carbothioamideThioamide replacementThionation of the parent amide with Lawesson's reagentAltered electronic and hydrogen bonding properties
Methyl (2-hydroxycyclobutyl)(methyl)carbamateCarbamate replacementReaction of 2-(methylamino)cyclobutanol with methyl chloroformateIncreased polarity and hydrogen bond acceptor capacity

Hydroxyl Group Derivatization

The hydroxyl group is a versatile functional handle for derivatization, allowing for the introduction of a wide array of functionalities that can modulate the molecule's properties. Common derivatization strategies include O-acylation and O-alkylation.

O-acylation can be achieved by reacting this compound with acid chlorides or anhydrides in the presence of a base to form esters. This modification can be used to introduce promoieties for drug delivery or to alter the lipophilicity of the compound.

O-alkylation to form ethers can be accomplished under Williamson ether synthesis conditions, using an alkyl halide and a base, or through other methods like the Mitsunobu reaction. This allows for the introduction of various alkyl or aryl groups, which can significantly impact the steric and electronic properties of the molecule. For example, the introduction of a polyethylene (B3416737) glycol (PEG) chain could enhance water solubility and pharmacokinetic properties.

Interactive Data Table: Hypothetical Hydroxyl Group Derivatizations

Derivative Modification Potential Synthetic Approach Anticipated Property Change
2-(N-methylacetamido)cyclobutyl acetate (B1210297)O-acetylationReaction with acetyl chloride in the presence of a baseIncreased lipophilicity, potential prodrug
N-(2-methoxycyclobutyl)-N-methylacetamideO-methylationWilliamson ether synthesis with methyl iodideMasking of the hydroxyl group, increased lipophilicity
N-(2-(benzyloxy)cyclobutyl)-N-methylacetamideO-benzylationReaction with benzyl (B1604629) bromide and a baseIntroduction of a bulky, lipophilic group
2-(2-(N-methylacetamido)cyclobutoxy)acetic acidO-carboxymethylationReaction with an alpha-haloacetate followed by hydrolysisIntroduction of a polar, acidic group to increase solubility

Synthesis of Esters, Ethers, and Amines from the Hydroxyl

The secondary hydroxyl group in this compound is a versatile functional handle for the synthesis of a variety of derivatives. Standard organic transformations can be employed to convert this alcohol into esters, ethers, and amines, thereby allowing for systematic exploration of the molecule's structure-activity relationships.

Esterification: Esters are readily synthesized through the acylation of the hydroxyl group. This can be achieved by reaction with an appropriate acyl chloride or carboxylic anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. These reactions typically proceed under mild conditions to afford the corresponding ester derivative in high yield. An alternative method involves reaction with a carboxylic acid under dehydrating conditions, often facilitated by a catalyst like dicyclohexylcarbodiimide (B1669883) (DCC). Enzymatic transesterification, using lipases such as Porcine pancreatic lipase (B570770) (PPL), also presents a method for creating ester derivatives, notably with the potential for enantiomeric resolution. mdpi.com

Etherification: The synthesis of ether analogues can be accomplished via the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide is then treated with an alkyl halide (e.g., methyl iodide or benzyl bromide) in an SN2 reaction to yield the desired ether.

Amination: The conversion of the hydroxyl group to an amine functionality can be achieved through a multi-step sequence. One common approach is to first oxidize the secondary alcohol to the corresponding ketone, N-(2-oxocyclobutyl)-N-methylacetamide, using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). The resulting ketone can then undergo reductive amination. libretexts.orguomustansiriyah.edu.iq This one-pot reaction involves treating the ketone with ammonia, a primary, or a secondary amine in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form the primary, secondary, or tertiary amine derivative, respectively. libretexts.orguomustansiriyah.edu.iq An alternative pathway involves converting the alcohol to a good leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with an azide (B81097) salt (e.g., NaN₃). The resulting alkyl azide is then reduced, typically with lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, to furnish the primary amine. uomustansiriyah.edu.iq

The following table summarizes these synthetic transformations:

DerivativeReaction TypeTypical ReagentsProduct
Ester AcylationR-COCl, PyridineN-(2-(acyloxy)cyclobutyl)-N-methylacetamide
Ether Williamson Synthesis1. NaH; 2. R-BrN-(2-(alkoxy)cyclobutyl)-N-methylacetamide
Amine Reductive Amination1. PCC; 2. R¹R²NH, NaBH₃CNN-(2-(amino)cyclobutyl)-N-methylacetamide

Stereoisomeric Derivatives: Synthesis and Characterization

The structure of this compound contains two stereogenic centers: one at the carbon atom bearing the hydroxyl group (C1) and the other at the carbon atom bearing the N-methylacetamide group (C2). The presence of these two centers gives rise to multiple stereoisomers. The stereocontrolled synthesis and functionalization of cyclobutane rings are crucial for accessing specific isomers and studying their unique properties. mdpi.com Methodologies for the diastereoselective synthesis of substituted cyclobutanes often rely on controlling the approach of reagents to a prochiral center or employing stereospecific reactions where the stereochemistry of the starting material dictates that of the product. researchgate.netnih.govntu.ac.uk

Characterization of these stereoisomers involves a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is invaluable for determining the relative stereochemistry (cis or trans) through analysis of coupling constants and Nuclear Overhauser Effect (NOE) correlations. Chiral chromatography (e.g., HPLC or GC with a chiral stationary phase) is used to separate enantiomers and determine enantiomeric excess (ee). Finally, single-crystal X-ray diffraction provides unambiguous determination of both the relative and absolute stereochemistry of a crystalline derivative. researchgate.net

Diastereomers and Enantiomers

Due to its two chiral centers, this compound can exist as a total of four stereoisomers, which comprise two pairs of enantiomers. These pairs are diastereomers of each other.

Diastereomers: The diastereomers are designated based on the relative orientation of the hydroxyl and N-methylacetamide substituents on the cyclobutane ring.

cis-isomers: The hydroxyl and N-methylacetamide groups are on the same face of the ring. This configuration exists as a pair of enantiomers: (1R,2S)- and (1S,2R)-N-(2-hydroxycyclobutyl)-N-methylacetamide.

trans-isomers: The hydroxyl and N-methylacetamide groups are on opposite faces of the ring. This configuration also exists as a pair of enantiomers: (1R,2R)- and (1S,2S)-N-(2-hydroxycyclobutyl)-N-methylacetamide.

The synthesis of specific diastereomers can be achieved through stereoselective reactions, such as thermal [2+2] cycloadditions or Michael additions, where the stereochemical outcome is controlled by the reaction conditions or catalysts used. mdpi.comresearchgate.netnih.gov Accessing specific enantiomers typically requires either using a chiral starting material, employing a chiral catalyst or reagent, or resolving a racemic mixture. mdpi.com

The possible stereoisomers are outlined in the table below:

ConfigurationStereochemical Relationship
(1R,2S) and (1S,2R)Enantiomeric pair (cis-diastereomer)
(1R,2R) and (1S,2S)Enantiomeric pair (trans-diastereomer)
(1R,2S) and (1R,2R)Diastereomers
(1S,2R) and (1S,2S)Diastereomers

Their Distinct Structural and Reactivity Profiles

The diastereomers of this compound exhibit distinct physical and chemical properties due to their different three-dimensional structures. nih.gov The spatial arrangement of the hydroxyl and N-methylacetamide groups influences intramolecular interactions, conformational preferences, and steric hindrance, which in turn dictates their reactivity. nih.gov

A key structural difference lies in the potential for intramolecular hydrogen bonding in the cis-isomer. The proximity of the hydroxyl group and the amide's carbonyl oxygen on the same face of the ring allows for the formation of a hydrogen bond. This interaction can lock the molecule into a more rigid conformation. The trans-isomer, with substituents on opposite faces, cannot form such an intramolecular hydrogen bond and is therefore likely to be more conformationally flexible.

These structural differences lead to distinct reactivity profiles:

Reactivity of the Hydroxyl Group: In the cis-isomer, the hydroxyl group may be partially shielded by the adjacent N-methylacetamide group, or its reactivity altered by its involvement in hydrogen bonding. This can lead to slower reaction rates for transformations like esterification or etherification compared to the trans-isomer, where the hydroxyl group is more sterically accessible and not engaged in intramolecular bonding.

Stability: The conformationally rigid, hydrogen-bonded structure of the cis-isomer might confer greater thermodynamic stability compared to the trans-isomer under certain conditions.

Spectroscopic Properties: The different chemical environments of the protons in the cis and trans isomers result in distinct NMR spectra. For example, the coupling constants between the protons on C1 and C2 are typically different for cis and trans isomers on a four-membered ring. The presence of hydrogen bonding in the cis-isomer can also cause the hydroxyl proton's signal to appear at a different chemical shift compared to the trans-isomer.

A comparison of the expected profiles is summarized below:

Propertycis-Isomertrans-Isomer
Intramolecular H-Bonding Possible between -OH and C=ONot possible
Conformation More rigidMore flexible
Steric Hindrance at -OH Potentially higherPotentially lower
Reactivity at -OH Potentially lowerPotentially higher

Non Clinical Applications and Emerging Research Directions

N-(2-hydroxycyclobutyl)-N-methylacetamide as a Synthetic Intermediate for Complex Molecules

The inherent stereochemistry and functional group arrangement of this compound position it as a significant building block in the synthesis of intricate molecular architectures. Its utility spans the creation of natural products and the development of advanced materials.

The synthesis of natural products and bioactive scaffolds often relies on the use of chiral building blocks to construct stereochemically complex targets. diva-portal.org The hydroxycyclobutyl amide moiety can serve as a foundational element in the assembly of larger, biologically relevant molecules. While direct examples of this compound incorporation into specific natural products are not extensively documented in publicly available literature, its structural motifs are pertinent to the synthesis of various classes of compounds. For instance, the 1,2-amino alcohol functionality is a common feature in many natural products and bioactive molecules.

The strategic use of chiral building blocks is a cornerstone of modern organic synthesis, enabling the efficient and stereocontrolled construction of complex molecules. diva-portal.org The principles of using such enantiopure starting materials, often derived from the "chiral pool," are well-established and are crucial for obtaining the desired stereoisomers of the final products. diva-portal.org

Bioactive scaffolds, which provide the core structure for molecules with specific biological activities, are another area where intermediates like this compound could be applied. nih.govresearchgate.net The development of novel scaffolds is a key aspect of drug discovery and chemical biology, aiming to explore new regions of chemical space and identify compounds with unique biological properties.

The bifunctional nature of this compound, possessing both a hydroxyl group and an amide, makes it a potential monomer or building block for the synthesis of advanced materials such as polymers and dendrimers. nbinno.com These functional groups offer sites for polymerization or for covalent attachment to a larger macromolecular structure.

Polymers: Polymer precursors are essential for creating materials with tailored properties. nasa.govgoogle.com The hydroxyl and amide functionalities of the hydroxycyclobutyl amide could be utilized in step-growth polymerization reactions. For example, the hydroxyl group could react with a dicarboxylic acid to form a polyester, while the amide nitrogen could potentially participate in other types of polymer-forming reactions. The rigid cyclobutyl ring would impart a degree of conformational constraint to the polymer backbone, influencing its physical and mechanical properties.

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core, branching units, and terminal functional groups. researchgate.net Their unique architecture allows for the precise control of size, shape, and surface functionality. researchgate.net Building blocks containing multiple reactive sites are crucial for the convergent or divergent synthesis of dendrimers. The this compound scaffold could be modified to incorporate additional reactive handles, enabling its use as a branching unit in dendrimer synthesis. The resulting dendrimers could find applications in areas such as drug delivery, catalysis, and materials science. mdpi.comnih.govnih.gov

Ligand Design in Catalysis (e.g., organocatalysis, transition metal catalysis)

The development of new ligands is a driving force in the field of catalysis, enabling new transformations and improving the efficiency and selectivity of existing ones. semanticscholar.org The this compound framework presents an attractive scaffold for the design of novel ligands for both organocatalysis and transition metal catalysis.

The inherent chirality of the hydroxycyclobutyl amide scaffold makes it a prime candidate for the development of chiral ligands. diva-portal.org Chiral ligands are essential for asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The spatial arrangement of the hydroxyl and amide groups on the cyclobutyl ring can create a well-defined chiral environment around a catalytic center.

These ligands can be designed to coordinate with transition metals through the hydroxyl oxygen and the amide oxygen or nitrogen, forming a chelate ring that can influence the stereochemical outcome of a catalyzed reaction. The modular nature of the scaffold would allow for the synthesis of a library of ligands with varying steric and electronic properties by modifying the substituents on the amide nitrogen and the cyclobutyl ring.

Chiral ligands derived from the hydroxycyclobutyl amide scaffold have the potential to be applied in a wide range of asymmetric transformations. diva-portal.orgfrancis-press.com Asymmetric synthesis is a critical technology in the pharmaceutical, agrochemical, and fine chemical industries for the production of enantiomerically pure compounds. nih.gov

For example, such ligands could be employed in:

Asymmetric Hydrogenation: Creating chiral metal complexes for the enantioselective reduction of prochiral olefins, ketones, and imines.

Asymmetric C-C Bond Formation: Facilitating reactions like aldol (B89426) additions, Michael additions, and allylic alkylations with high stereocontrol.

Asymmetric C-H Activation: The development of catalysts for the enantioselective functionalization of C-H bonds is a rapidly growing area of research. nih.govresearchgate.net

The effectiveness of these ligands would depend on their ability to create a chiral pocket that preferentially binds one enantiomer of a substrate or directs the attack of a reagent from a specific face. The rigid cyclobutyl framework could help in transmitting the chiral information effectively from the ligand to the reacting substrate.

Use as a Probe Molecule in Biochemical Studies (excluding human trials/clinical data)

Probe molecules are essential tools in chemical biology and biochemistry for investigating the function and behavior of biological systems. They are designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their roles in cellular processes.

The this compound structure could be functionalized to serve as a molecular probe. For instance, by attaching a reporter group, such as a fluorescent tag or a biotin (B1667282) moiety, to the molecule, it could be used to:

Identify Protein Targets: If the molecule exhibits a particular biological effect, a tagged version could be used in pull-down assays to identify the proteins it interacts with.

Visualize Cellular Processes: A fluorescently labeled probe could be used in microscopy studies to track its localization within cells and observe its effect on cellular structures or pathways.

Enzyme Inhibition Studies: The molecule could be designed as a potential enzyme inhibitor, and its structure-activity relationship could be explored by synthesizing and testing a series of analogues. This can provide valuable information about the active site of the enzyme.

The development of such probes would contribute to a better understanding of fundamental biological processes and could aid in the identification of new targets for therapeutic intervention.

Studies of Enzyme Mechanisms (in vitro)

Currently, there is a lack of specific in vitro studies detailing the interaction of this compound with enzymes. However, the presence of a hydroxyl group and an amide bond suggests that it could potentially serve as a substrate or inhibitor for certain classes of enzymes, such as hydrolases or transferases. Future research could explore its role in elucidating enzyme mechanisms, particularly in understanding substrate specificity and active site interactions.

Receptor Binding Studies (in vitro, non-clinical relevance)

Similar to its application in enzyme studies, specific in vitro receptor binding assays for this compound are not extensively documented. The molecule's modest size and functional groups could allow it to interact with various biological receptors. Non-clinical receptor binding studies are crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity. fda.gov Such studies for this compound would be a foundational step in exploring its pharmacological potential.

Development of Novel Analytical Standards or Reference Materials

The development of novel analytical standards is critical for ensuring the accuracy and reliability of chemical analyses. scbt.com A pure, well-characterized sample of this compound could serve as an analytical standard or reference material. Its utility in this context would be for the calibration of analytical instruments and for the quantification of this compound in various matrices. The stability and purity of the compound would be key determining factors for its suitability as a reference material.

Role in Supramolecular Chemistry and Self-Assembly

While direct research into the supramolecular chemistry of this compound is not available, the behavior of the closely related and simpler compound, N-methylacetamide (NMA), offers valuable insights. scispace.com NMA is known to self-associate in various solvents through hydrogen bonding, forming supramolecular structures. scispace.com The degree of this self-assembly is influenced by the solvent's properties, such as its dielectric constant. scispace.com

Given the structural similarity, this compound is also expected to exhibit self-assembly properties, driven by hydrogen bonding between the amide and hydroxyl groups. The cyclobutyl moiety would introduce additional steric and conformational constraints that could lead to the formation of unique and potentially complex supramolecular architectures. Research in this area could uncover novel materials with interesting properties.

Advanced Analytical Techniques for Research on N 2 Hydroxycyclobutyl N Methylacetamide

Chiral Chromatography (HPLC, GC) for Enantiomeric and Diastereomeric Purity Assessment

Due to the presence of chiral centers in the 2-hydroxycyclobutyl moiety, N-(2-hydroxycyclobutyl)-N-methylacetamide can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography is an indispensable technique for the separation and quantification of these isomers. wikipedia.org The principle of this method relies on the differential interaction between the stereoisomers and a chiral stationary phase (CSP), leading to different retention times and thus, separation. phenomenex.com

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for enantiomeric and diastereomeric separation. phenomenex.com The selection of the chiral stationary phase is critical for achieving resolution. For a molecule like this compound, which contains a hydroxyl group and an amide linkage capable of hydrogen bonding, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often highly effective. wikipedia.org These phases offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition. wikipedia.org Both normal-phase and reversed-phase modes can be employed, with the choice depending on the specific CSP and the solubility of the analyte.

Gas Chromatography (GC): Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds. The compound or its derivatives may be separated using a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. sigmaaldrich.com The inclusion complexation mechanism, where the analyte fits into the hydrophobic cavity of the cyclodextrin, plays a key role in the separation of enantiomers. sigmaaldrich.com

The assessment of enantiomeric excess (% ee) or diastereomeric excess (% de) is calculated from the peak areas of the separated isomers in the chromatogram.

Table 1: Illustrative Chiral Chromatography Methods for Stereoisomeric Purity

TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasDetectionApplication
Chiral HPLCCellulose tris(3,5-dimethylphenylcarbamate)Hexane/Isopropanol (90:10, v/v)UV (210 nm)Separation of cis/trans diastereomers and their respective enantiomers.
Chiral HPLCImmobilized Amylose derivativeAcetonitrile/Water (60:40, v/v)UV (210 nm)Reversed-phase separation of enantiomers.
Chiral GCPermethylated β-cyclodextrinHeliumFlame Ionization Detector (FID)Analysis of the enantiomeric purity of a specific diastereomer.

Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are essential for the unambiguous identification and quantification of this compound in complex matrices such as reaction mixtures or biological samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the high separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. botanyjournals.com For analysis, the compound is introduced into the GC, where it is volatilized and separated from other components of the mixture based on its boiling point and interaction with the stationary phase. google.com As the compound elutes from the GC column, it enters the mass spectrometer, where it is typically ionized by electron impact (EI). google.com The resulting mass spectrum, which shows the molecular ion and characteristic fragment ions, serves as a chemical fingerprint for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique ideal for non-volatile compounds or those that are thermally labile. nih.gov The compound is first separated by HPLC, often using a reversed-phase column (e.g., C18). nih.gov The eluent from the LC is directed to the mass spectrometer, where soft ionization techniques like electrospray ionization (ESI) are used to generate protonated molecules [M+H]+. In tandem MS (MS/MS), this precursor ion is selected and fragmented to produce a unique set of product ions. This process, known as multiple reaction monitoring (MRM), allows for highly selective quantification even at very low concentrations. nih.gov

Table 2: Mass Spectrometry Parameters and Expected Fragments

TechniqueIonization ModePrecursor Ion (m/z)Potential Major Fragment Ions (m/z)Application
GC-MSElectron Impact (EI)[M]+• (157)114 (Loss of -COCH3), 86 (Cyclobutyl ring fragment), 72 (Methylacetamide fragment), 43 (Acetyl fragment)Identification in reaction mixtures, purity assessment.
LC-MS/MSElectrospray (ESI+)[M+H]+ (158)140 (Loss of H2O), 101 (Loss of N-methylacetamide), 87 (Protonated methylacetamide)Quantification in complex biological or environmental samples.

Spectroscopic Methods for Quantitative Analysis in Research Settings

In research and development, rapid and reliable quantitative analysis is often required. Spectroscopic methods provide a powerful tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) is a primary analytical method that can determine the concentration of a substance without the need for a specific reference standard of the same compound. The intensity of an NMR signal is directly proportional to the number of corresponding nuclei. By integrating the area of a specific proton signal of this compound and comparing it to the integral of a known amount of an internal standard, the exact concentration can be determined. Protons on the N-methyl group or non-exchangeable protons on the cyclobutyl ring would be suitable for integration.

Infrared (IR) and UV-Visible Spectroscopy: While primarily used for structural elucidation, IR and UV-Vis spectroscopy can also be employed for quantitative analysis. njtech.edu.cn In IR spectroscopy, the intensity of the characteristic amide C=O stretching vibration (around 1650 cm⁻¹) can be correlated to concentration. researchgate.net For UV-Vis spectroscopy, the amide bond provides a chromophore that absorbs in the far-UV region (around 200-220 nm). According to the Beer-Lambert law, the absorbance at a specific wavelength is directly proportional to the concentration of the compound in a solution. A calibration curve prepared with standards of known concentration is typically used for quantification.

Table 3: Comparison of Spectroscopic Quantitative Methods

MethodPrincipleAdvantagesLimitations
Quantitative NMR (qNMR)Signal intensity is proportional to the number of nuclei.High precision and accuracy, no need for identical standard, structural confirmation.Lower sensitivity compared to MS, requires more expensive instrumentation.
UV-Visible SpectroscopyBeer-Lambert Law (Absorbance ∝ Concentration).Simple, rapid, inexpensive.Lower specificity, potential for interference from other absorbing species.
Infrared (IR) SpectroscopyIntensity of specific vibrational bands is proportional to concentration.Provides structural information, applicable to solid and liquid samples.Often less sensitive and precise than UV-Vis or NMR for quantification.

Solid-State NMR for Polymorph Analysis

Polymorphism refers to the ability of a solid material to exist in more than one crystal structure. researchgate.net Different polymorphs of a compound can have significantly different physical properties, including solubility, stability, and melting point. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing different polymorphic forms. nih.gov

Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide detailed information about the local environment of each nucleus in the crystal lattice. soton.ac.uk The 13C cross-polarization magic-angle spinning (CP/MAS) experiment is one of the most common ssNMR techniques used for polymorph analysis. researchgate.net Molecules in different crystal packing arrangements will experience different local magnetic environments, resulting in distinct chemical shifts in the ssNMR spectrum. soton.ac.uk Therefore, each polymorph will produce a unique 13C ssNMR spectrum, allowing for their unambiguous differentiation. researchgate.net The number of distinct peaks in the spectrum for a particular carbon can also indicate the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal. researchgate.net

Table 4: Hypothetical 13C ssNMR Chemical Shifts for Two Polymorphs

Carbon AtomPolymorph A (δ, ppm)Polymorph B (δ, ppm)Comment
C=O (Amide)172.5174.1Sensitive to hydrogen bonding interactions in the crystal lattice.
CH-OH (Cyclobutyl)70.368.9Reflects differences in the local conformation and intermolecular contacts.
N-CH3 (Methyl)26.827.5Changes indicate different packing environments around the methyl group.
C-CH3 (Acetyl)22.122.3Typically less sensitive to long-range packing effects.

Conclusion and Future Research Directions

Summary of Key Findings in Synthesis, Structure, and Reactivity

N-(2-hydroxycyclobutyl)-N-methylacetamide is a carbocyclic amide derivative featuring a cyclobutane (B1203170) ring, a hydroxyl group, and an N-methylated acetamide (B32628) moiety. While specific literature on this exact molecule is sparse, its synthesis can be logically approached through established organic chemistry methodologies. A plausible synthetic route involves the acylation of N-methyl-2-hydroxycyclobutanamine. This precursor could be synthesized from cyclobutanone (B123998) through a series of reactions including reduction to cyclobutanol (B46151), conversion to an amine, and subsequent N-methylation.

The structure of this compound is characterized by the four-membered cyclobutane ring, which confers a degree of ring strain and a puckered conformation. The presence of two substituents on the ring (hydroxyl and N-methylacetamido groups) can lead to the existence of cis and trans diastereomers, each with distinct stereochemical properties. The molecule possesses a chiral center at the carbon bearing the hydroxyl group and another at the carbon attached to the nitrogen atom, leading to the possibility of multiple stereoisomers. Intramolecular hydrogen bonding between the hydroxyl proton and the amide oxygen is a potential structural feature that could influence its conformational preferences and physical properties.

The reactivity of this compound is dictated by its functional groups. The secondary alcohol is susceptible to oxidation to form the corresponding ketone, N-(2-oxocyclobutyl)-N-methylacetamide, using common oxidizing agents. The hydroxyl group can also undergo substitution reactions. The amide group is generally stable but can be hydrolyzed under acidic or basic conditions to yield N-methyl-2-hydroxycyclobutanamine and acetic acid.

Unaddressed Research Questions and Challenges

The study of this compound is still in its infancy, with numerous unanswered questions. A primary challenge is the development of efficient and stereoselective synthetic routes to access the different stereoisomers of the compound in high purity. The separation and characterization of these individual isomers present a significant hurdle that needs to be addressed for a thorough understanding of their unique properties.

Furthermore, the conformational landscape of the cyclobutane ring in this substituted system has not been experimentally determined. Detailed spectroscopic and computational studies are required to elucidate the preferred conformations of the cis and trans isomers and to understand the influence of intramolecular interactions on their geometry. The chemical reactivity of the compound, particularly the interplay between the hydroxyl and amide functional groups, remains largely unexplored. For instance, the potential for the hydroxyl group to direct or participate in reactions at other sites within the molecule is an open area for investigation.

Prospects for Further Exploration of Cyclobutyl Amide Chemistry

The chemistry of cyclobutyl amides, as exemplified by this compound, holds considerable promise for further exploration. The rigid and strained nature of the cyclobutane ring can impart unique conformational constraints on the amide functionality, potentially leading to novel chemical and physical properties compared to their acyclic or larger-ring counterparts.

Future research could focus on the synthesis of a library of this compound analogs with diverse substituents on the cyclobutane ring and the amide nitrogen. This would allow for a systematic investigation of structure-activity relationships. The exploration of the cyclobutane ring-opening reactions of this compound and its derivatives could provide access to a variety of functionalized linear amides that may be difficult to synthesize through other means. Moreover, the incorporation of the N-(2-hydroxycyclobutyl)amide moiety into larger molecules, such as peptides or polymers, could be a fruitful area of research, potentially leading to materials with novel properties.

Potential New Avenues for Non-Clinical Applications

While clinical applications are outside the scope of this discussion, this compound and its derivatives may find utility in various non-clinical fields. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (amide oxygen) suggests its potential use as an organocatalyst or as a ligand in coordination chemistry. The ability to form hydrogen bonds could also make it a useful component in the design of supramolecular assemblies and functional materials.

In the field of materials science, polymers incorporating the cyclobutyl amide structure could exhibit unique thermal and mechanical properties due to the rigid four-membered ring. The hydroxyl group also provides a handle for further functionalization, allowing for the tuning of polymer properties or for the attachment of the polymer to surfaces. Additionally, the compound could be investigated as a building block in the synthesis of agrochemicals or as a specialized solvent due to its polarity and hydrogen bonding capabilities.

Q & A

Q. How do solvation effects modulate the compound’s electronic properties?

  • Methodology :
  • Polarizable Continuum Model (PCM) : Calculate solvation-free energies (ΔGsolv_{\text{solv}}) in water and DMSO using Gaussian09.
  • Natural Bond Orbital (NBO) Analysis : Identify hydrogen-bonding interactions that stabilize charge-transfer states .

Q. What mechanistic insights can isotopic labeling provide for metabolic studies?

  • Methodology :
  • 13^{13}C-Labeling : Track acetamide cleavage in liver microsomes via LC-MS/MS.
  • Deuterium Exchange : Monitor hydroxyl group reactivity in CYP450-mediated oxidation pathways .

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